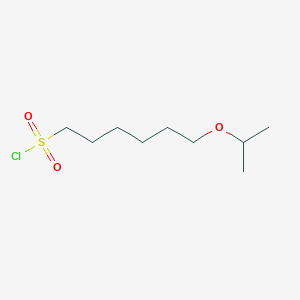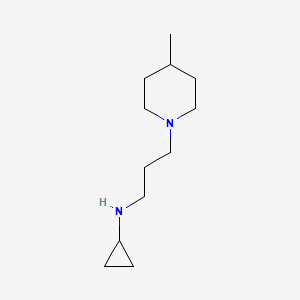
3-(Aminomethyl)-3-methylnonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-3-methylnonan-4-ol: is an organic compound that features both an amine group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3-methylnonan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable aldehyde or ketone precursor. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Aminomethyl)-3-methylnonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or neutral conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3-(Aminomethyl)-3-methylnonan-4-ol is used as a building block in organic synthesis. Its functional groups allow it to be incorporated into more complex molecules, making it valuable for the synthesis of pharmaceuticals and other organic compounds.
Biology: In biological research, this compound can be used to study the effects of amine and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs. Its amine group can be modified to create various pharmacologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized materials with desired properties.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-3-methylnonan-4-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions can modulate biological pathways and processes, making the compound useful for studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)chromone derivatives
- N-[3-(aminomethyl)benzyl]acetamidine
Comparison: 3-(Aminomethyl)-3-methylnonan-4-ol is unique due to its specific structure, which includes both an amine and a hydroxyl group on a nonane backbone. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its nonane backbone provides a distinct hydrophobic character, influencing its solubility and reactivity in different environments.
Propriétés
Formule moléculaire |
C11H25NO |
|---|---|
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
3-(aminomethyl)-3-methylnonan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-4-6-7-8-10(13)11(3,5-2)9-12/h10,13H,4-9,12H2,1-3H3 |
Clé InChI |
UKQXKGMHVWNXET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(C)(CC)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Methylphenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B13638794.png)
aminehydrochloride](/img/structure/B13638796.png)



![7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13638825.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid](/img/structure/B13638827.png)



![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)



